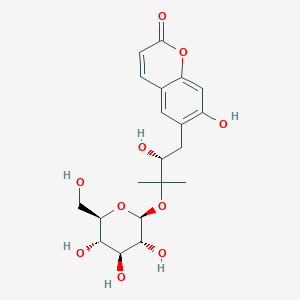

Peucedanol 3'-O-glucoside

Vue d'ensemble

Description

Peucedanol 3’-O-glucoside is a natural product found in Glehnia littoralis . It is a type of compound that belongs to the class of organic compounds known as flavanones .

Molecular Structure Analysis

The molecular formula of Peucedanol 3’-O-glucoside is C20H26O10 . The compound has a molecular weight of 426.4 g/mol . The InChIKey, a unique identifier for chemical substances, for this compound is JJDINAZUSSDSPB-DNLMCPORSA-N .Physical And Chemical Properties Analysis

Peucedanol 3’-O-glucoside has a molecular weight of 426.4 g/mol . It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 10 . The compound also has a Rotatable Bond Count of 6 . The Exact Mass and Monoisotopic Mass of the compound are both 426.15259702 g/mol .Applications De Recherche Scientifique

Antioxidant Properties

Peucedanol and its derivatives, including Peucedanol 7-O-glucoside, have been found in the plant Peucedanum japonicum . These compounds have shown antioxidant properties in laboratory settings . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-inflammatory Properties

In addition to their antioxidant properties, compounds derived from Peucedanum japonicum, including Peucedanol and its derivatives, have shown anti-inflammatory properties . This suggests potential applications in the treatment of conditions characterized by inflammation.

Functional Foods and Dietary Supplements

The antioxidant and anti-inflammatory properties of Peucedanol and its derivatives suggest potential applications in the development of functional foods and dietary supplements . These are foods and supplements that have a potentially positive effect on health beyond basic nutrition.

Traditional Medicine

Various members of the Peucedanum genus, which includes Peucedanum japonicum, have been investigated for potential medicinal properties in the context of traditional medicine . The antioxidant and anti-inflammatory properties of Peucedanol and its derivatives could contribute to these medicinal properties.

Agricultural Practices

Understanding the distribution of antioxidants in plants, including Peucedanol and its derivatives, can influence agricultural practices . For example, it can help optimize the production of plants for their antioxidant content.

Biodiversity Conservation

The study of plants and their bioactive compounds, including Peucedanol and its derivatives, contributes to regional biodiversity conservation efforts . This is because it provides insights into how location impacts the concentration of bioactive compounds in plants.

Orientations Futures

The future research directions for Peucedanol 3’-O-glucoside could involve further investigation into its potential medicinal properties. For instance, studies on similar compounds have shown antioxidant and anti-inflammatory properties , suggesting that Peucedanol 3’-O-glucoside may have similar effects. Additionally, understanding the distribution of antioxidant compounds in plants like Peucedanum japonicum can aid in the development of medicinal and nutritional applications, influence agricultural practices, and contribute to regional biodiversity-conservation efforts .

Mécanisme D'action

Target of Action

Peucedanol 3’-O-glucoside is a natural product used for research related to life sciences

Biochemical Pathways

It’s known that the compound is a coumarin , a class of organic compounds that are known to have various biological effects, including anti-inflammatory, antioxidant, and anticancer activities.

Pharmacokinetics

The compound is typically stored at -20°C for up to 3 years in powder form, and in solvent at -80°C for up to 1 year . These storage conditions suggest that the compound is stable and could potentially have good bioavailability, but further studies are needed to confirm this.

Result of Action

The compound is known to be a coumarin , and coumarins in general have been found to exhibit a variety of biological effects, including anti-inflammatory, antioxidant, and anticancer activities.

Action Environment

It’s known that the compound is stable under certain storage conditions

Propriétés

IUPAC Name |

7-hydroxy-6-[(2R)-2-hydroxy-3-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O10/c1-20(2,30-19-18(27)17(26)16(25)13(8-21)29-19)14(23)6-10-5-9-3-4-15(24)28-12(9)7-11(10)22/h3-5,7,13-14,16-19,21-23,25-27H,6,8H2,1-2H3/t13-,14-,16-,17+,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDINAZUSSDSPB-DNLMCPORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](CC1=C(C=C2C(=C1)C=CC(=O)O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

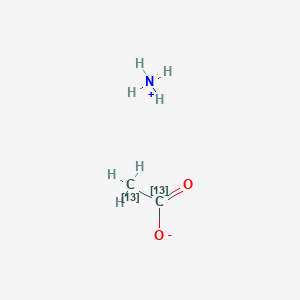

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4S,5S,6S)-6-[3-[(1R)-1-[(2R,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-2-(methylamino)ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1151895.png)

![1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B1151912.png)